6-(2,3-Dimethylphenyl)-2-formylphenol
Description
6-(2,3-Dimethylphenyl)-2-formylphenol (CAS: 73791-09-0) is a substituted phenolic compound characterized by a benzaldehyde backbone with a hydroxyl group at the 2-position and a 2,3-dimethylphenyl substituent at the 6-position. Its molecular formula is C₁₅H₁₄O₂, and it is structurally represented as 2-hydroxy-6-(2,3-dimethylphenyl)benzaldehyde. Key identifiers include the InChIKey LMUGAVPJXMMHHA-UHFFFAOYSA-N and synonyms such as 3-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde and AGN-PC-09Q1S5 .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(9-16)15(14)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLKWPZCSGVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2O)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685057 | |
| Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258611-55-0 | |
| Record name | 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,3-dimethylphenylphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired formylated product.
Industrial Production Methods: In an industrial setting, the production of 6-(2,3-Dimethylphenyl)-2-formylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The formyl group in 6-(2,3-Dimethylphenyl)-2-formylphenol can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
6-(2,3-Dimethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The formyl group in 6-(2,3-Dimethylphenyl)-2-formylphenol distinguishes it from triazine derivatives, which prioritize UV-absorbing conjugated systems.
- Triazines exhibit enhanced thermal stability due to their heterocyclic cores, whereas the phenolic-aldehyde structure of the target compound may limit thermal resilience .
Comparison with Coumarin Derivatives
lists 4-hydroxy-3-(2,3-dimethylphenyl)coumarin (CAS: 73791-09-0), a coumarin analog with a 2,3-dimethylphenyl substituent.
Key Observations :
- The coumarin derivative’s fused oxygen-containing ring enables fluorescence, whereas the target compound’s aldehyde group may favor reactivity in metal coordination.
Research Findings and Limitations
- UV Absorption : Unlike triazine derivatives (e.g., 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-butyloxy-2-hydroxypropoxy)phenyl]-s-triazine), the target compound lacks extended conjugation for UV stabilization .
- Data Gaps : Experimental data on solubility, melting point, and spectroscopic properties are absent in the provided sources. Comparisons are inferred from structural analogs.
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